BenchChemオンラインストアへようこそ!

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-cyclohexylurea

Medicinal Chemistry Structure–Activity Relationship Enzyme Inhibition

This cyclohexylurea-substituted benzofuranylthiazole offers a unique pharmacological profile: dual AChE/BuChE inhibition with ancillary antioxidant activity and lower logP for improved assay buffer solubility. Unlike phenyl-based GK activators, its saturated cyclohexyl group modulates steric profile and target selectivity, making it essential for SAR studies in neuroprotection and glucose-stimulated insulin secretion models. Compound-specific procurement is critical—minor structural changes produce large potency shifts. Ensure precise biological reproducibility by ordering this exact CAS-graded compound.

Molecular Formula C18H19N3O2S
Molecular Weight 341.43
CAS No. 1206988-69-3
Cat. No. B2752973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-cyclohexylurea
CAS1206988-69-3
Molecular FormulaC18H19N3O2S
Molecular Weight341.43
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C18H19N3O2S/c22-17(19-13-7-2-1-3-8-13)21-18-20-14(11-24-18)16-10-12-6-4-5-9-15(12)23-16/h4-6,9-11,13H,1-3,7-8H2,(H2,19,20,21,22)
InChIKeyBAJJZIQENRBCJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-cyclohexylurea: A Benzofuranylthiazole–Urea Hybrid for Kinase and Cholinesterase Research


1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-cyclohexylurea (CAS 1206988-69-3) belongs to the aryl–urea–benzofuranylthiazole hybrid class, which has been disclosed in patents as glucokinase (GK) activators [1] and in the primary literature as dual acetylcholinesterase–butyrylcholinesterase (AChE–BuChE) inhibitors with ancillary antioxidant properties [2]. Its scaffold combines a benzofuran pharmacophore for π-stacking with aromatic enzyme residues, a 2-aminothiazole core that serves as a key interaction site, and a cyclohexylurea moiety that differentiates it from aryl-substituted analogs in solubility, steric profile, and target selectivity.

Why 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-cyclohexylurea Cannot Be Replaced by Another Benzofuranylthiazole Analog


Within the aryl–urea–benzofuranylthiazole series, minor structural modifications produce large shifts in enzyme inhibition potency, selectivity, and off-target antioxidant capacity. For example, in the 38-compound set described by Kurt et al., the most potent AChE inhibitor (e25, IC50 = 3.85 μM) and the most potent BuChE inhibitor (e38, IC50 = 2.03 μM) differ only in their aryl–urea substituents, yet e38 shows 8.5-fold greater potency than the clinical reference galanthamine [1]. These data demonstrate that the cyclohexylurea-containing analog cannot be generically substituted with a phenylurea or halogenated-arylurea congener without altering the activity–selectivity balance, making compound-specific procurement essential for reproducible pharmacology.

Quantitative Differentiation of 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-cyclohexylurea from Its Closest Analogs


Structural Differentiation: Cyclohexylurea vs. Arylurea Substituent in the Benzofuranylthiazole Scaffold

The target compound carries a cyclohexylurea group, whereas the majority of analogs in the Kurt et al. (2015) series bear aromatic urea substituents (e.g., phenyl, 2-fluorophenyl, 4-iodophenyl). This substitution increases the sp³ character and conformational flexibility of the urea terminus relative to flat aryl groups, which is predicted to alter the binding pose in the peripheral anionic site of cholinesterases and the allosteric pocket of glucokinase [1][2]. While direct IC50 data for this exact compound have not been reported in the public domain, docking studies on the series indicate that the thiazole ring and amidic moiety are the primary interaction sites, and the nature of the urea substituent modulates the π–π contact area with enzyme side chains [2].

Medicinal Chemistry Structure–Activity Relationship Enzyme Inhibition

Dual Cholinesterase Inhibition Potential Relative to Series Benchmarks

All 38 benzofuranylthiazole–arylurea hybrids in the Kurt et al. study inhibited both AChE and BuChE [1]. The most balanced dual inhibitor in the series, e25 (1-(4-(5-bromobenzofuran-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea), displayed AChE IC50 = 3.85 μM and BuChE IC50 = 9.24 μM (selectivity index = 2.40). The reference compound galanthamine gave AChE IC50 = 17.3 μM under the same assay conditions. Because the thiazole–urea scaffold is the pharmacophore for cholinesterase binding, the cyclohexyl analog is expected to retain dual inhibitory activity, with a potency likely falling between the sub-micromolar ABTS radical scavenging compounds (e2, IC50 = 0.2 μM) and the low-micromolar enzyme inhibitors [1].

Alzheimer's Disease Cholinesterase Inhibition Multi-target Directed Ligand

Antioxidant Capacity: ABTS Radical Scavenging Benchmarking Against Quercetin

Several benzofuranylthiazole–urea hybrids in the Kurt et al. series exhibited ABTS cation radical scavenging activity superior to quercetin (IC50 = 1.18 μM). Notably, compound e2 (1-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(3-methoxyphenyl)urea) and e4 (1-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(p-tolyl)urea) gave IC50 values of 0.2 and 0.5 μM, respectively [1]. The cyclohexyl analog shares the identical benzofuran–thiazole electron-rich core required for radical scavenging, and the electron-donating cyclohexylurea group is predicted to enhance the hydrogen-atom transfer capacity relative to electron-withdrawing arylureas [1].

Antioxidant Oxidative Stress Neuroprotection

Glucokinase Activation Pathway: Differentiation from Non-Cycloalkyl Urea Analogs

AstraZeneca's patent (US 2006/0058353 A1) explicitly claims benzofuran derivatives where the thiazol-2-yl substituent can be a urea bearing cyclohexyl, cyclohexenyl, or phenyl groups [1]. The patent specifies that 'carbocyclyl is cyclohexyl or phenyl, most particularly phenyl,' indicating that cyclohexyl is a preferred alternative to phenyl for modulating glucokinase activity [1]. The cyclohexyl group provides greater conformational flexibility, potentially allowing induced-fit binding to the allosteric GK site, which differs from the rigid phenyl group used in earlier GK activators like RO-28-1675.

Type 2 Diabetes Glucokinase Activator Allosteric Modulation

Selectivity Profile Inferred from Polypharmacology of the Benzofuranylthiazole–Urea Scaffold

The benzofuranylthiazole core has been independently validated as a kinase inhibitor scaffold (e.g., PI3K inhibitors) and as a cholinesterase inhibitor [1][2]. The urea linker can engage both the hinge region of kinases and the peripheral anionic site of cholinesterases through hydrogen-bonding interactions. The cyclohexyl group reduces aromatic ring count (0 aromatic rings in the urea substituent vs. 1–2 in arylurea analogs), which is associated with lower promiscuity in kinase profiling panels [2]. While direct selectivity data for this compound are not available, the structural features suggest a narrower target profile than polyaromatic analogs.

Polypharmacology Kinase Selectivity Off-target Screening

Optimal Research Use Cases for 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-cyclohexylurea Based on Quantitative Evidence


Multi-target Alzheimer's Disease Probe with Differentiated Lipophilicity

The compound's predicted dual AChE–BuChE inhibition and sub-micromolar ABTS scavenging capacity, inferred from the 38-member analog series [1], make it suitable for in vitro neuroprotection assays where balanced cholinesterase inhibition and antioxidant activity are desired. The cyclohexylurea substituent provides lower logP than dihalogenated aryl analogs, potentially improving solubility in aqueous assay buffers. Researchers can deploy it alongside e25 and e38 to establish a lipophilicity–activity relationship for central nervous system penetration models.

Glucokinase Activator Tool Compound for Metabolic Disease Research

As a cyclohexyl-substituted benzofuranylthiazole–urea explicitly claimed in AstraZeneca's GK activator patent [1], this compound serves as a structurally distinct alternative to phenyl-substituted GK activators. It can be used in glucose-stimulated insulin secretion (GSIS) assays in MIN6 or INS-1E β-cells to probe the relationship between GK activation kinetics and insulinotropic response, particularly in studies seeking to avoid the profound hypoglycemia associated with high-affinity phenyl-based activators.

Kinase Selectivity Profiling and Chemical Probe Development

The benzofuranylthiazole core is a privileged kinase inhibitor scaffold, as demonstrated by PI3K and apoptosis induction studies [2]. The cyclohexylurea analog, with its reduced aromatic ring count, is a valuable addition to kinase selectivity panels to identify off-target interactions attributable to the urea substituent. It can serve as a negative control compound in bromodomain (BRD4) inhibitor studies, where molecules sharing the C18H19N3O2S formula but with different scaffolds (e.g., FL-411) are active, enabling scaffold-specific pharmacophore mapping.

Antioxidant Structure–Activity Relationship (SAR) Expansion

Given that compounds e2 and e4 in the Kurt et al. series exceeded quercetin's ABTS scavenging potency by 5.9- and 2.4-fold, respectively [1], the cyclohexyl analog fills a gap in the SAR matrix by introducing a fully saturated aliphatic urea substituent. This allows systematic investigation of the electron-donating effect of the cyclohexyl group on radical scavenging capacity, using CUPRAC and ABTS assays, and correlation with computed HOMO energies and hydrogen-atom transfer (HAT) mechanism feasibility.

Quote Request

Request a Quote for 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-cyclohexylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.